molecular formula C48H72O14 B1276378 Antibiotic C 076A(sub 1b) CAS No. 65195-52-0

Antibiotic C 076A(sub 1b)

Cat. No. B1276378
CAS RN: 65195-52-0
M. Wt: 873.1 g/mol
InChI Key: MNRHCELBXZARFX-NBZUUPJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic C 076A(sub 1b) is an antibacterial agent that has been used in laboratory experiments to treat a variety of bacterial infections. It is a derivative of the antibiotic C 076A, which has been used in clinical settings for the treatment of bacterial infections since the early 1990s. Antibiotic C 076A(sub 1b) has been found to be highly effective against Gram-positive and Gram-negative bacteria and has been studied for its potential use as a broad-spectrum antibiotic.

Scientific Research Applications

Antibiotic C 076A(sub 1b) has been studied extensively for its potential use as a broad-spectrum antibiotic. It has been found to be highly effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been shown to be effective against a number of other bacterial species, including Klebsiella pneumoniae, Proteus vulgaris, and Salmonella typhi.

Mechanism of Action

Antibiotic C 076A(sub 1b) acts by inhibiting the synthesis of bacterial cell wall components, specifically peptidoglycan. This is accomplished by binding to and inhibiting the enzyme MurA, which is responsible for the synthesis of the peptidoglycan layer. The inhibition of MurA results in the inhibition of peptidoglycan synthesis, which in turn leads to the death of the bacterial cell.
Biochemical and Physiological Effects
Antibiotic C 076A(sub 1b) has been found to have a number of biochemical and physiological effects on bacterial cells. In addition to inhibiting the synthesis of peptidoglycan, it has been found to inhibit the production of a number of other bacterial cell wall components, including lipopolysaccharides and teichoic acids. It has also been found to inhibit the production of bacterial toxins, such as lipopolysaccharide and lipoteichoic acid, and to inhibit the production of bacterial flagella.
Advantages and Limitations for Laboratory Experiments
The use of Antibiotic C 076A(sub 1b) in laboratory experiments offers a number of advantages. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, making it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. However, it is important to note that Antibiotic C 076A(sub 1b) is not approved for use in humans, and its use in laboratory experiments should be carefully monitored.

Future Directions

The potential applications of Antibiotic C 076A(sub 1b) are numerous. As a broad-spectrum antibiotic, it could be used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it could be used to treat multi-drug resistant bacterial infections, as well as bacterial infections that are difficult to treat with traditional antibiotics. Furthermore, it could be used in combination with other antibiotics to increase the effectiveness of treatment. Finally, it could be used in laboratory experiments to study the effects of antibiotics on bacterial cells.

Synthesis Methods

Antibiotic C 076A(sub 1b) is synthesized by a process known as solid-phase synthesis. This method involves the use of a solid support material, such as a resin or a polymer, to which the desired molecules are attached. The molecules are then separated from the support material and purified. This process allows for the efficient synthesis of a wide variety of molecules, including antibiotics, with high levels of purity and yield.

properties

IUPAC Name

(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHCELBXZARFX-NBZUUPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic C 076A(sub 1b)

CAS RN

65195-52-0
Record name Avermectin A1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65195-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.